

# BIIB091 Kinase Profiling: Technical Support Center

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Compound of Interest		
Compound Name:	BIIB091	
Cat. No.:	B10827741	Get Quote

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the off-target effects of **BIIB091**, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

## **Frequently Asked Questions (FAQs)**

Q1: What is BIIB091 and what is its primary mechanism of action?

A1: **BIIB091** is a potent, orally active, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Its primary mechanism of action is as an ATP-competitive inhibitor that binds to the H3 pocket of BTK.[2] This binding sequesters a key phosphorylation site, tyrosine 551, into an inactive conformation, thereby preventing BTK activation and downstream signaling.[1][3] **BIIB091** is being investigated for the treatment of multiple sclerosis.[4][5]

Q2: How selective is **BIIB091** for its primary target, BTK?

A2: **BIIB091** is characterized as a highly selective BTK inhibitor.[2][5] In a comprehensive kinase panel (DiscoverX KINOMEscan), **BIIB091** demonstrated greater than 500-fold selectivity for BTK compared to over 400 other kinases evaluated.[3][6] This high selectivity is attributed to its unique binding mode in the H3 pocket, a region that is not highly conserved across the kinome.[2]

Q3: What are the known off-target kinases of BIIB091?

## Troubleshooting & Optimization





A3: While highly selective, **BIIB091** can exhibit some off-target activity at higher concentrations. In a kinome scan performed at a concentration of 1  $\mu$ M, **BIIB091** showed greater than 70% inhibition of 9 out of 401 kinases tested.[2] However, specific names of these 9 kinases are not detailed in the provided literature. It is crucial for researchers to consider this concentration-dependent activity when designing experiments. For most cellular and in vivo applications, the high potency of **BIIB091** against BTK allows for the use of concentrations far below those that would significantly engage these off-targets.

Q4: What are the potential functional consequences of BIIB091's off-target effects?

A4: Given its high selectivity, the off-target effects of **BIIB091** are minimal at therapeutic concentrations.[2] Preclinical safety studies have revealed a favorable toxicity profile, with no significant potential for hERG-related cardiotoxicity, genotoxicity, or hepatotoxicity.[2] In a lead profiling panel against 65 other targets, **BIIB091** showed no significant off-target side effects at a concentration of 10  $\mu$ M.[2] This suggests that at typical experimental concentrations, the functional consequences of off-target kinase inhibition are low.

Q5: How can I troubleshoot or minimize potential off-target effects in my experiments?

A5: To ensure that the observed effects in your experiments are due to BTK inhibition and not off-target activities, consider the following troubleshooting steps:

- Dose-Response Curve: Perform a full dose-response analysis. The effects should correlate with the known IC50 of **BIIB091** for BTK (in the low nanomolar range for cellular assays).[1] [2] Effects observed only at high micromolar concentrations are more likely to be off-target.
- Use a Structurally Unrelated BTK Inhibitor: To confirm that the observed phenotype is specific to BTK inhibition, use another potent and selective BTK inhibitor with a different chemical scaffold as a control.
- Rescue Experiments: If possible, perform a rescue experiment by introducing a constitutively
  active form of BTK to see if it reverses the effects of BIIB091.
- Negative Control Kinase: Use a cell line that does not express BTK to determine if BIIB091
  has any effect in the absence of its primary target.



# **Quantitative Data Summary**

The following tables summarize the quantitative data regarding the selectivity and potency of **BIIB091**.

Table 1: Kinase Selectivity Profile of BIIB091

Assay Platform	Number of Kinases Tested	BIIB091 Concentration	Results	Citation(s)
DiscoverX KINOMEscan	> 400	Not specified	> 500-fold selectivity for BTK relative to all other kinases	[3][6]
DiscoverX Panel	401	1 μΜ	> 70% inhibition of 9 kinases	[2]
Ricerca Lead Profiling	65	10 μΜ	> 50% inhibition for 0 targets	[2]

Table 2: Summary of BIIB091 In Vitro Potency (IC50 Values)



Assay Type	Target/Pathwa y	Cell/System Type	IC50 Value	Citation(s)
Enzymatic Assay	Purified BTK Protein	N/A	< 0.5 nM (450 pM)	[1][3]
BTK Autophosphoryla tion	ВТК	Human Whole Blood	9.0 nM	[2]
PLCγ2 Phosphorylation	BTK Signaling	Ramos Human B-cells	6.9 nM	[1]
B-cell Activation (CD69 Expression)	BTK-mediated	Human PBMCs	71 nM	[1][2]
FcyR-induced ROS Production	BTK-mediated	Primary Neutrophils	4.5 nM	[1][2]
FcyRI and FcyRIII-mediated TNFα secretion	BTK-mediated	Human Monocytes	1.3 - 8.0 nM	[1]

## **Experimental Protocols**

Protocol: Assessing Kinase Selectivity using a KINOMEscan Panel

This method provides a general workflow for evaluating the selectivity of a kinase inhibitor like **BIIB091** across a large panel of kinases, based on the approach used in its preclinical characterization.[3][6]

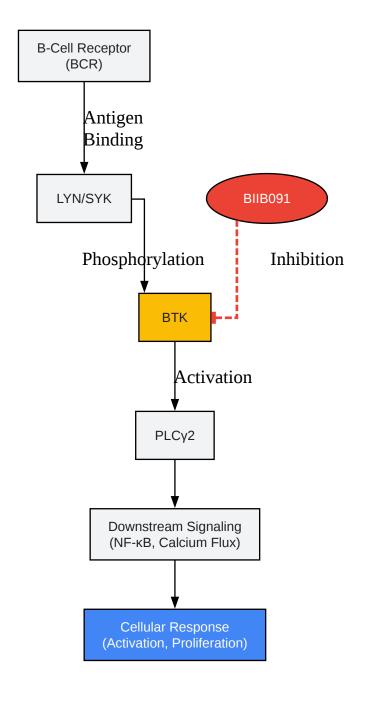
- Objective: To determine the binding affinity of BIIB091 to a wide array of kinases and identify
  potential off-targets.
- Materials:
  - BIIB091 compound stock solution (e.g., 10 mM in DMSO).



- KINOMEscan assay platform (e.g., DiscoverX/Eurofins). This is a competitive binding assay.
- Kinase-tagged T7 phage.
- Ligand-affinity beads.
- Methodology:
  - 1. A DNA-tagged kinase from a panel of over 400 human kinases is incubated with an immobilized, active-site directed ligand (affinity beads).
  - 2. **BIIB091** is added at a fixed concentration (e.g.,  $1 \mu M$ ) to compete with the immobilized ligand for binding to the kinase.
  - 3. The mixture is incubated to allow binding to reach equilibrium.
  - 4. The affinity beads are washed to remove unbound components.
  - 5. The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using qPCR.
  - 6. The results are typically expressed as "% Control," where a lower percentage indicates stronger binding of the test compound (**BIIB091**) to the kinase.
- Data Analysis:
  - The primary screen identifies any kinase where binding is reduced by a significant threshold (e.g., >70% inhibition) at the screening concentration.
  - For any identified "hits," a full dose-response curve is generated by testing a range of BIIB091 concentrations to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
  - Selectivity is assessed by comparing the Kd for the primary target (BTK) to the Kd values for any identified off-target kinases.

### **Visualizations**

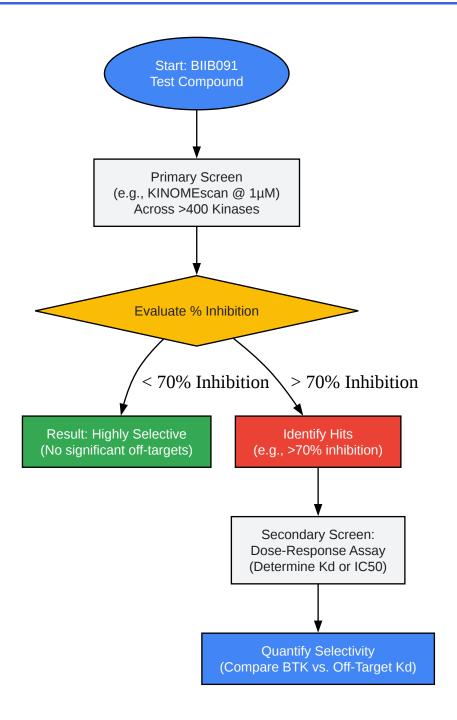




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Caption: Simplified BTK signaling pathway showing inhibition by BIIB091.

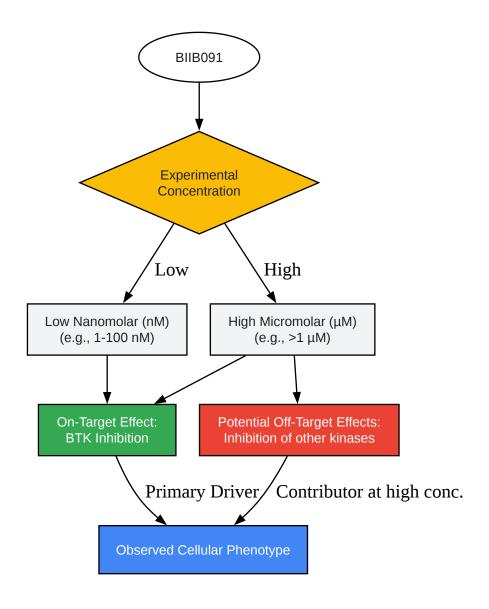




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Caption: Experimental workflow for assessing kinase inhibitor selectivity.





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Caption: Logic diagram of on-target vs. potential off-target effects.

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